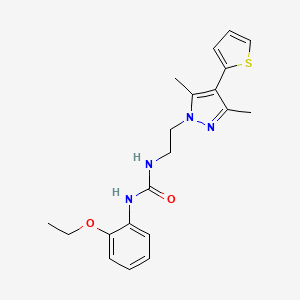

1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(2-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c1-4-26-17-9-6-5-8-16(17)22-20(25)21-11-12-24-15(3)19(14(2)23-24)18-10-7-13-27-18/h5-10,13H,4,11-12H2,1-3H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPXBKWZHIIZCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCCN2C(=C(C(=N2)C)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.46 g/mol. The compound features a pyrazole ring, an ethyl group, and an ethoxyphenyl moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea were tested against various bacterial strains. The results showed that certain derivatives displayed broad-spectrum antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | S. aureus | 50 µg/mL |

| 2 | E. coli | 30 µg/mL |

| 3 | Pseudomonas aeruginosa | 40 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This was evaluated using lipopolysaccharide (LPS)-stimulated macrophages, where the compound significantly reduced levels of TNF-alpha and IL-6 .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been explored in various cancer cell lines. One study reported that similar compounds inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 20 µM . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The pyrazole moiety can interact with specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It may bind to receptors that regulate cellular growth and apoptosis.

- Radical Scavenging : The presence of thiophene may enhance antioxidant activity, reducing oxidative stress in cells.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating infections and inflammatory conditions:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant improvement in symptoms when treated with a formulation containing pyrazole derivatives similar to the compound .

- Anti-inflammatory Study : Research conducted on animal models demonstrated that administration of the compound resulted in reduced swelling and pain compared to controls.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Pyrazoles are recognized for their ability to inhibit cancer cell proliferation through various mechanisms. For instance, compounds with similar structural motifs have shown effectiveness against different tumor cell lines by targeting specific molecular pathways involved in cancer progression .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Pyrazole derivatives have been documented to exhibit significant anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This aspect is crucial for developing new treatments for chronic inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been a focal point of research. Compounds similar to 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea have demonstrated activity against a range of bacteria and fungi, making them candidates for further development as antimicrobial agents .

Synthesis Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and purity. A typical synthetic route includes:

- Formation of the Pyrazole Core : The initial step often involves the reaction of hydrazine derivatives with carbonyl compounds to form the pyrazole ring.

- Substitution Reactions : Subsequent reactions can introduce thiophenes and ethoxyphenyl groups through electrophilic aromatic substitution or coupling reactions.

- Urea Formation : The final step typically involves the reaction of an isocyanate with an amine to form the urea linkage, which is pivotal for the biological activity of the compound.

Case Study: Anticancer Activity

In a study involving a series of pyrazole derivatives, one compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to apoptosis induction via mitochondrial pathways . This highlights the potential of structurally similar compounds in cancer therapy.

Case Study: Anti-inflammatory Action

Another investigation assessed various pyrazole derivatives for their ability to inhibit COX enzymes. One derivative showed IC50 values comparable to standard anti-inflammatory drugs like ibuprofen, indicating a promising lead for new anti-inflammatory agents .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Key Structural Features Influencing Reactivity

The compound contains three reactive domains:

-

Pyrazole ring (3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl) with potential for aromatic substitution or tautomerism .

-

Urea group (3-(2-ethoxyphenyl)urea) susceptible to hydrolysis, amidation, or nucleophilic attack.

-

Thiophene moiety (thiophen-2-yl) with possible electrophilic substitution or coordination chemistry .

1.2.1 Hydrolysis of Urea Group

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | H₂SO₄, heat | Carbamic acid (transient) → CO₂ + NH₃ |

| Basic hydrolysis | NaOH, aqueous | Ammonium carbamate |

Mechanism: The urea group undergoes cleavage via nucleophilic attack by water under acidic or basic conditions, forming intermediates that decompose into simple byproducts.

1.2.2 Nucleophilic Substitution at Thiophene Ring

While thiophene typically resists direct substitution, activating groups (e.g., dimethyl substituents at pyrazole) may enhance reactivity. Potential reactions include:

-

Electrophilic substitution : Bromination or nitration under forcing conditions (e.g., FeBr₃ catalyst) .

-

Coordination chemistry : Interaction with metal ions (e.g., Zn²⁺ in enzymes) .

1.2.3 Pyrazole Ring Functionalization

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Oxidation | Cu(OTf)₂, O₂ | Formation of aromatic pyrazole derivatives |

| Alkylation | Alkyl halides, base | Substituted pyrazole derivatives |

Example: Aerobic oxidation with Cu(OTf)₂ can convert dihydro-pyrazoles to fully aromatic pyrazoles, as observed in similar systems .

1.2.4 Enzymatic Interactions

The compound may act as a human carbonic anhydrase inhibitor (hCAI) by coordinating the urea group with Zn²⁺ in the enzyme’s active site. This interaction is analogous to sulfonamide-based inhibitors like acetazolamide .

Stability and Reaction Conditions

-

Thermal stability : Likely stable under moderate heating but may degrade at high temperatures (>150°C) due to potential urea decomposition.

-

Solvent compatibility : Expected to dissolve in polar aprotic solvents (e.g., DMF) but poorly in water due to hydrophobic thiophene and pyrazole moieties.

Research Findings and Implications

-

Biological activity : Similar pyrazole-urea derivatives show antimicrobial, anti-inflammatory, and anticancer properties .

-

Synthesis optimization : Microwave-assisted methods reduce reaction times and improve yields compared to traditional heating.

-

Analytical characterization : Techniques like NMR and mass spectrometry are critical for confirming structural integrity post-reaction.

Comparison with Similar Compounds

Structural Comparison with Analogous Urea Derivatives

The compound belongs to a broader class of aryl/heteroaryl ureas, many of which are explored for kinase inhibition, antimicrobial activity, or as chemosensitizers. Key structural analogs from the evidence include:

Substituent Effects on Physicochemical Properties

- Lipophilicity: The 2-ethoxyphenyl group in the target compound likely increases logP compared to polar substituents (e.g., -OH or -NH₂).

- Solubility: Thiophene and pyrazole may reduce aqueous solubility relative to triazole-containing analogs () .

- Stability: Thiophene’s aromaticity enhances thermal stability, whereas electron-deficient substituents (e.g., -CF₃) resist oxidative degradation .

Patent Landscape and Structural Diversity

Patents (–7) highlight urea derivatives with diverse substituents, such as pyrrolo-triazolo-pyrazines () and trifluoromethylpyrazoles (). These emphasize the versatility of urea scaffolds in drug discovery, particularly for kinase and GPCR targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.